7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine
説明
7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine is a heterocyclic compound featuring a purine core substituted with a methyl group at the 7-position and a piperazine-linked [1,2,4]triazolo[4,3-b]pyridazine moiety at the 6-position.
特性
IUPAC Name |
7-methyl-6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N10/c1-22-9-18-14-13(22)15(17-8-16-14)24-6-4-23(5-7-24)12-3-2-11-20-19-10-25(11)21-12/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTCTKKYHOMZBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo pyridines, have been found to act as inhibitors for various enzymes. These include carbonic anhydrase inhibitors, cholinesterase inhibitors, and others.
Mode of Action
Similar compounds have been found to interact with their targets through specific interactions with different target receptors. This interaction often involves hydrogen bond accepting and donating characteristics.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular agents.
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability. In silico pharmacokinetic and molecular modeling studies have also been summarized for similar compounds.
生物活性
7-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine is a complex purine derivative that has garnered attention for its potential biological activities. This compound's structure includes a triazolo-pyridazine moiety linked to a piperazine group, suggesting diverse pharmacological properties. This article aims to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine is with a molecular weight of approximately 283.34 g/mol. The compound features a bicyclic structure consisting of purine and triazolo-pyridazine rings that contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways, particularly mitogen-activated protein kinases (MAPKs), which are crucial for cellular growth and differentiation.
- Antimicrobial Activity : Preliminary studies suggest that it may inhibit bacterial protein synthesis by binding to ribosomal subunits.
- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines, potentially inducing apoptosis through interactions with key signaling pathways.
Biological Activity Overview
A summary of the biological activities observed in various studies is presented in the following table:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cytotoxicity | Significant inhibition of cancer cell lines (e.g., MCF-7) | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Suppression of COX enzymes |
Case Studies and Research Findings
Several studies have investigated the biological activity of 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine:
- Cytotoxic Effects : In vitro studies showed that the compound exhibited potent cytotoxicity against human breast cancer cell lines (MCF-7) with an IC50 value lower than that of standard chemotherapeutics like cisplatin. This suggests potential for development as an anticancer agent .
- Antimicrobial Studies : Research indicated that the compound displayed significant antibacterial activity against a range of pathogenic bacteria, outperforming some conventional antibiotics in specific assays .
- Anti-inflammatory Activity : The compound was evaluated for its anti-inflammatory properties by assessing its ability to inhibit COX enzymes. Results indicated effective suppression comparable to established anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly affect efficacy:
| Compound Variant | Structural Modifications | Biological Activity |
|---|---|---|
| Base Compound | Original structure | Significant cytotoxicity |
| Methyl Substituted | Methyl group at different positions | Variations in enzyme inhibition |
| Halogenated Variants | Introduction of halogen atoms | Enhanced antimicrobial properties |
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives, including those similar to 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine, in anticancer therapies. For instance, compounds containing the triazole scaffold have demonstrated antiproliferative effects against various cancer cell lines. One study indicated that derivatives of triazolo-pyridazine exhibited significant activity against colon cancer cell lines (HCT-116 and HT-29), with mechanisms involving apoptosis induction through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| RB7 | HT-29 | 8.18 | Apoptosis via mitochondrial pathway |
Neurological Disorders
The compound has been investigated for its potential in treating neurological disorders such as Huntington's disease. Triazolo-pyridazine derivatives have been shown to modulate Janus kinase (JAK) pathways, which are implicated in the pathophysiology of several neurodegenerative diseases. The ability to influence these pathways positions the compound as a candidate for further research in neuropharmacology .
Antimicrobial Properties
Research has also explored the antimicrobial efficacy of triazole-based compounds. Some studies suggest that these compounds exhibit activity against various bacterial strains, making them potential candidates for developing new antibiotics. The exact mechanisms are still under investigation but may involve interference with bacterial DNA synthesis or cell wall integrity .
Cardiovascular Applications
There is emerging evidence that compounds similar to 7-methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-7H-purine may possess cardioprotective properties. Preliminary studies suggest that these compounds can modulate adenosine receptors, which play a crucial role in cardiovascular health and disease management .
Case Study 1: Anticancer Efficacy
A study conducted on a series of triazolo-pyridazine derivatives demonstrated their effectiveness against HT-29 colon cancer cells. The lead compound exhibited an IC50 value of 8.18 µM and was found to induce apoptosis by up-regulating pro-apoptotic proteins such as Bax while down-regulating anti-apoptotic proteins like Bcl2 .
Case Study 2: Neurological Modulation
In another investigation focused on Huntington's disease models, triazolo-pyridazine derivatives were shown to inhibit JAK pathways effectively. This inhibition correlated with reduced neuroinflammation and improved motor function in animal models, suggesting therapeutic potential for neurodegenerative conditions .
類似化合物との比較
Purine vs. Pyrazolopyrimidine Derivatives
- Target Compound : Purine core with triazolopyridazine-piperazine substitution.
- Analog : Pyrazolo[3,4-d]pyrimidines (e.g., compounds in ) lack the triazolo-pyridazine moiety but share nitrogen-rich heterocycles. These analogs are often explored as kinase inhibitors due to their ATP-binding site mimicry .
- Key Difference : The triazolopyridazine group in the target compound may enhance π-π stacking interactions in protein binding compared to simpler pyrazolopyrimidines.
Triazolopyridazine vs. Triazolopyridine Derivatives
- Target Compound : [1,2,4]Triazolo[4,3-b]pyridazine fused ring.
- Analog : [1,2,4]Triazolo[4,3-a]pyridin-3(2H)-one () replaces pyridazine with pyridine, reducing electron-deficient character. This alters solubility and binding affinity in targets like serotonin receptors .
Piperazine-Linked Substituents
Piperazine vs. Piperidine Derivatives
- Target Compound : Piperazine linker provides two nitrogen centers for hydrogen bonding.
Substituted Piperazines
- Target Compound : Unsubstituted piperazine.
- Analog : 4-Methylpiperazine or 4-ethylpiperazine derivatives () introduce steric hindrance, which may modulate selectivity for G-protein-coupled receptors (GPCRs) or epigenetic regulators .
Pharmacological Profiles of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
